molecular formula C12H8BrClO2S B515131 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene CAS No. 65082-45-3

1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene

Cat. No. B515131
CAS RN: 65082-45-3
M. Wt: 331.61g/mol
InChI Key: UGMPHUWLSLSAHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene consists of a benzene ring substituted with a bromine atom and a sulfonyl group attached to a 4-chlorophenyl group . The InChI string representation of the molecule is InChI=1S/C12H8BrClO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.61 g/mol, an exact mass of 329.91169 g/mol, and a monoisotopic mass of 329.91169 g/mol . It has a topological polar surface area of 42.5 Ų and a heavy atom count of 17 . The compound has a complexity of 336 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis and Material Properties

1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene serves as a precursor in the synthesis of complex molecules due to its reactive bromo and sulfonyl groups. For instance, it can be involved in the synthesis of fluorescent compounds through reactions such as Wittig-Horner reactions, where its structural configuration helps in hindering tight intermolecular packing, thereby enhancing photoluminescence properties in solid states significantly more than in solution states (Liang Zuo-qi, 2015).

Catalysis and Reaction Mechanisms

Compounds with similar structural motifs have been shown to catalyze various chemical reactions. For example, N-bromo sulfonamide reagents have been used as efficient catalysts for synthesis reactions, offering advantages such as the use of non-toxic materials, high yields, and clean workup processes. These catalysts enable the synthesis of complex organic molecules through one-pot reactions, demonstrating the utility of bromo and sulfonyl functional groups in facilitating diverse chemical transformations (A. Khazaei, F. Abbasi, A. R. Moosavi-Zare, 2014).

Material Science and Engineering

Sulfonamide and sulfonyl derivatives, akin to this compound, find applications in material science, particularly in the development of solid acid catalysts and proton exchange membranes for fuel cells. The incorporation of sulfonate groups into polymers, for instance, enhances their proton conductivity, making them suitable for use in fuel cell membranes. These materials demonstrate excellent thermal and chemical stability, as well as significant proton conduction efficiency, highlighting the role of sulfonyl-based compounds in advancing fuel cell technology (Kazuya Matsumoto, Tomoya Higashihara, M. Ueda, 2009).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMPHUWLSLSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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